molecular formula C20H17N3O3S B2620459 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 899964-85-3

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Cat. No.: B2620459
CAS No.: 899964-85-3
M. Wt: 379.43
InChI Key: IAHCSGAOCRGYMU-UHFFFAOYSA-N
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Description

N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a benzothiazole-derived compound featuring a furan-2-carboxamide core and a pyridin-2-ylmethyl substituent. The 4-methoxy-7-methylbenzo[d]thiazole moiety is critical for receptor interaction, while the amide-linked heterocyclic groups (e.g., furan, pyridyl) influence potency and efficacy .

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-13-8-9-15(25-2)17-18(13)27-20(22-17)23(12-14-6-3-4-10-21-14)19(24)16-7-5-11-26-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHCSGAOCRGYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the methoxy and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the furan ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.

    Formation of the carboxamide linkage: This can be achieved by reacting the furan-2-carboxylic acid with an amine derivative of the benzo[d]thiazole and pyridine rings under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential use as a drug candidate for treating diseases due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Activity Trends

The structure-activity relationship (SAR) of benzothiazole-based M4 positive allosteric modulators (PAMs) highlights the importance of the benzothiazole core and substituent flexibility. Below is a comparative analysis of analogs with modifications to the amide group and benzothiazole moiety:

Table 1: Comparison of Amide-Modified Analogs
Compound ID Amide Substituent EC50 (µM) %ACh Max (Efficacy) Key Observations
1 (ML293) 4-Pyridyl (isonicotinamide) 1.3 65 High efficacy, superior PK/brain penetration
4 2-Furyl 1.3 <40 Improved potency vs. 1, low efficacy
21 4-Pyridyl 1.3 65 Matches ML293’s EC50, higher efficacy vs. furan
23 2-Pyrazine 1.1 <40 Most potent but low efficacy
29 4-Pyridyl urea Inactive Urea replacement abolishes activity

Key Findings :

  • Furan vs. Pyridyl : The 2-furyl group (Compound 4) matches the EC50 of ML293 (1.3 µM) but exhibits lower efficacy (<40% vs. 65% for pyridyl analogs) .
  • Pyrazine Modifications : Compound 23 (2-pyrazine) shows the highest potency (EC50 = 1.1 µM) but retains low efficacy, suggesting heteroaryl bulk tolerance without functional enhancement .
  • Urea Replacements : Urea-linked analogs (e.g., 29) are inactive, underscoring the necessity of the amide bond for receptor interaction .
Table 2: Benzothiazole Core Modifications
Compound ID Benzothiazole Modification Activity
50 No 4-methoxy/7-methyl Inactive
Thiazolo[5,4-b]pyridine Inactive

Key Findings :

  • Removal of the 4-methoxy and 7-methyl groups (Compound 50) or replacement of benzothiazole with thiazolo[5,4-b]pyridine abolishes activity, confirming the necessity of the substituted benzothiazole scaffold .

Pharmacokinetic (PK) and Selectivity Comparisons

  • ML293 (Compound 1) : Displays low clearance (11.6 mL/min/kg in rats), high brain penetrance (brain:plasma ratio = 0.85), and selectivity for M4 over other mAChR subtypes .
  • Earlier M4 PAMs: Derived from thieno[2,3-b]pyridine scaffolds, these compounds suffered from poor PK properties (e.g., high clearance, low brain exposure), which ML293 overcomes .

Functional Assay Context

All compounds were evaluated using calcium mobilization assays in CHO cells expressing human M4 receptors. Responses were normalized to ACh EC80, with EC50 values derived via four-parameter logistic curve fitting . This standardized method ensures comparability across analogs.

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and promising biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of a benzothiazole ring, a pyridine moiety, and a furan-2-carboxamide group. Its molecular formula is C22H25N3O2SC_{22}H_{25}N_{3}O_{2}S, with a molecular weight of approximately 395.52 g/mol. The presence of multiple heteroatoms and aromatic systems contributes to its biological interactions and properties.

Structural Formula

N 4 methoxy 7 methylbenzo d thiazol 2 yl N pyridin 2 ylmethyl furan 2 carboxamide\text{N 4 methoxy 7 methylbenzo d thiazol 2 yl N pyridin 2 ylmethyl furan 2 carboxamide}

Muscarinic Acetylcholine Receptor Modulation

Research indicates that this compound acts as a positive allosteric modulator of muscarinic acetylcholine receptors (mAChRs). This modulation enhances the receptor's response to acetylcholine, potentially improving cognitive functions and exhibiting neuroprotective effects.

Antitumor Activity

The compound has shown significant antitumor activity in various studies. For instance, it demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (µM)
MCF-71.61 ± 1.92
A5491.98 ± 1.22

The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group on the benzothiazole ring enhances cytotoxicity by increasing electron density, which facilitates interactions with cellular targets.

Anticonvulsant Properties

In addition to its antitumor effects, the compound has been evaluated for anticonvulsant activity . A study indicated that similar thiazole compounds exhibited protective effects in animal models of epilepsy, suggesting potential therapeutic applications in seizure disorders.

While the exact mechanism of action for this compound remains under investigation, it is hypothesized to involve:

  • Receptor Modulation : Enhancing mAChR activity may lead to improved neurotransmission.
  • Induction of Apoptosis : In tumor cells, it may trigger apoptotic pathways through mitochondrial dysfunction.
  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

Study 1: Antitumor Efficacy

A recent study assessed the antitumor efficacy of the compound in vitro and in vivo. The results indicated significant tumor growth inhibition in xenograft models, with histological analyses showing reduced proliferation markers (Ki67) and increased apoptosis markers (Caspase-3).

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings revealed that treatment with this compound improved cognitive function and reduced neuronal loss in animal models subjected to oxidative stress.

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